

Synthesis of 8-Iodoquinoline from Quinoline: An Application Note and Protocol

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Compound of Interest

Compound Name: **8-Iodoquinoline**

Cat. No.: **B173137**

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This document provides a detailed protocol for the synthesis of **8-iodoquinoline** from quinoline. The described method is based on the direct iodination of quinoline using iodine and silver sulfate in a strong acidic medium. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

8-Iodoquinoline is a valuable heterocyclic building block in organic synthesis and plays a significant role in the development of novel pharmaceutical agents and materials. Its synthesis from readily available quinoline is a key transformation for accessing a variety of functionalized quinoline derivatives. The protocol detailed below describes an electrophilic iodination reaction where the quinolinium cation is attacked by a positively charged iodine species.

Data Summary

The following table summarizes the quantitative data for the synthesis of **8-iodoquinoline** from quinoline. The reaction yields a mixture of mono- and di-iodinated products.

Reactant/Product	Molecular Formula	Molar Mass (g/mol)	Moles	Mass/Volume	Yield (%)
Quinoline	C ₉ H ₇ N	129.16	0.3	38.75 g	-
Iodine	I ₂	253.81	0.2	50.76 g	-
Silver Sulfate	Ag ₂ SO ₄	311.80	0.2	62.36 g	-
Sulfuric Acid (98%)	H ₂ SO ₄	98.08	-	Sufficient quantity	-
8-Iodoquinoline	C ₉ H ₆ IN	255.05	-	-	18[1]
5-Iodoquinoline	C ₉ H ₆ IN	255.05	-	-	20[1]
5,8-Diiodoquinoline	C ₉ H ₅ I ₂ N	380.95	-	-	35[1]

Experimental Protocol

This protocol is adapted from a literature procedure for the direct iodination of quinoline.[1]

Materials:

- Quinoline
- Iodine
- Silver sulfate (Ag₂SO₄)
- Concentrated sulfuric acid (H₂SO₄, 98%)
- Sodium sulfite (Na₂SO₃)
- Ether
- Picric acid or Methyl iodide (for purification)

- Appropriate glassware and heating apparatus

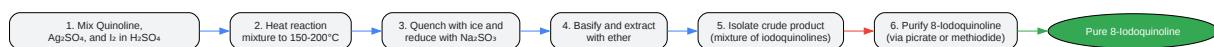
Procedure:

- Reaction Setup: In a suitable reaction vessel, carefully add 0.3 moles of quinoline to concentrated sulfuric acid.
- Addition of Reagents: To this solution, add 0.2 moles of silver sulfate and 0.2 moles of iodine.
- Reaction Conditions: Heat the reaction mixture to a temperature between 150-200°C.[\[1\]](#) The reaction progress can be monitored by observing the disappearance of the iodine color.
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully pour the reaction mixture over ice.
 - Treat the aqueous solution with sodium sulfite to reduce any unreacted iodine.
 - Basify the solution with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.
- Extraction: Extract the aqueous layer with ether.
- Isolation and Purification:
 - Combine the ether extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
 - Evaporate the ether to obtain the crude product, which will be a mixture of 5-iodoquinoline, **8-iodoquinoline**, and 5,8-diiodoquinoline.
 - Purification of **8-iodoquinoline**: The impure **8-iodoquinoline** can be purified by forming its picrate or methiodide salt.[\[1\]](#)
 - Picrate formation: Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a saturated solution of picric acid in the same solvent. The **8-iodoquinoline** picrate

will precipitate and can be collected by filtration. The pure **8-iodoquinoline** can be regenerated by treating the picrate with a base.

- Methiodide formation: React the crude product with methyl iodide. The resulting **8-iodoquinoline** methiodide salt can be isolated and then decomposed to yield pure **8-iodoquinoline**.

Experimental Workflow



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References

- 1. pjsir.org [pjsir.org]
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